The synthesis of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is described as a multi-step process originating from a high-throughput screening campaign. [] The process involved identifying a hit compound (urea 19) with an IC50 value of 5.0 μM for LPAR1. [] Optimization involved replacing one of the urea nitrogen atoms with carbon, leading to a phenylacetic amide as the lead structure. [] Further medicinal chemistry efforts resulted in the final compound. []
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid acts as a potent and selective antagonist of the lysophosphatidic acid receptor type 1 (LPAR1). [] Although the specific binding interactions haven't been detailed in the provided abstracts, its antagonistic activity suggests that it competes with the endogenous ligand, lysophosphatidic acid, for binding to the LPAR1 receptor, thereby blocking downstream signaling events.
The primary application of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid, as identified in the provided research, is its potential as a novel antifibrotic treatment. [] It demonstrated oral activity in a mouse model of lysophosphatidic acid (LPA)-induced skin vascular leakage. [] This suggests its potential use in conditions characterized by excessive fibrosis, such as liver cirrhosis, lung fibrosis, and heart failure.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: